N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE
Description
Quinazoline Scaffolds in Medicinal Chemistry Research
Quinazoline, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, has become a cornerstone of medicinal chemistry due to its structural versatility and broad-spectrum bioactivity. The scaffold’s synthetic accessibility enables diverse functionalization at positions 2, 4, 6, and 7, allowing precise modulation of electronic and steric properties. Clinically approved quinazoline-based drugs like gefitinib (epidermal growth factor receptor inhibitor) and prazosin (α1-adrenergic antagonist) validate its therapeutic relevance. Modern research continues to explore novel substitutions, including the incorporation of sulfur-containing groups at position 2, which enhance interactions with biological targets through improved hydrogen bonding and hydrophobic effects.
Significance of Sulfanyl-Substituted Quinazoline Derivatives
The sulfanyl (-S-) group in quinazoline derivatives acts as a critical pharmacophore by facilitating disulfide bond formation with cysteine residues in enzyme active sites. Kumar et al. demonstrated that 2-sulfanylquinazolin-4(3H)-ones exhibit enhanced antibacterial activity against Gram-positive bacteria compared to non-sulfurated analogs. This substitution also improves metabolic stability by resisting oxidative degradation, as evidenced by increased half-life in pharmacokinetic studies. In the target compound, the sulfanyl bridge connects the quinazoline core to a butanamide side chain, potentially enabling dual binding modes with target proteins.
Emergence of Benzodioxol-Containing Bioactive Compounds
1,3-Benzodioxole derivatives, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3, have gained attention for their role in enhancing compound bioavailability. The dioxole ring’s electron-rich nature promotes π-π stacking interactions with aromatic amino acids in protein binding pockets. A recent study isolated hypecoumic acid, a 1,3-benzodioxole derivative from Hypecoum erectum, which exhibited moderate antioxidant activity (IC50 = 86.3 μM) via free radical scavenging. Marine-derived 1,3-benzodioxoles also show selective antimicrobial effects, particularly against Staphylococcus aureus (MIC = 256 μg/mL). The N-(2H-1,3-benzodioxol-5-yl) group in the target compound may synergize with the quinazoline moiety to enhance membrane permeability and target affinity.
Historical Development of Quinazoline-Based Therapeutic Agents
The therapeutic potential of quinazolines was first recognized in the 1940s with the discovery of their diuretic properties. Subsequent milestones include:
| Era | Development | Impact |
|---|---|---|
| 1960s | Methaqualone (sedative-hypnotic) | Validated CNS activity |
| 1990s | Gefitinib (anticancer) | Pioneered EGFR-targeted therapies |
| 2010s | Sulfanyl-substituted antimicrobial agents | Addressed multidrug-resistant pathogens |
These advancements underscore the scaffold’s adaptability to evolving therapeutic needs.
Research Objectives and Scientific Rationale
This article aims to elucidate the structural and functional interplay between the quinazoline core, sulfanyl linker, and benzodioxole moiety in N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)butanamide. By integrating established pharmacophoric elements, the compound is hypothesized to exhibit multitarget activity against oxidative stress-related disorders and microbial infections. The 3,5-dimethoxyphenylamino group at position 4 may further enhance DNA intercalation potential, as demonstrated in analogous quinazoline derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-4-24(26(32)29-16-9-10-22-23(13-16)36-15-35-22)37-27-30-21-8-6-5-7-20(21)25(31-27)28-17-11-18(33-2)14-19(12-17)34-3/h5-14,24H,4,15H2,1-3H3,(H,29,32)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDQQMNQNTPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling through a series of reactions involving amination, sulfonation, and amidation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The butanamide moiety undergoes hydrolysis under acidic or basic conditions, cleaving the bond to yield a carboxylic acid and amine derivatives.
Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation of the Sulfanyl (Thioether) Group
The sulfanyl linker (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Structural Impact : Oxidation alters electron density, potentially affecting binding affinity in biological systems .
Nucleophilic Substitution at the Quinazoline Ring
The quinazolin-2-yl group participates in nucleophilic substitution reactions due to electron-deficient aromatic systems.
Key Insight : The 2-position of the quinazoline ring is highly reactive, enabling further derivatization.
Electrophilic Aromatic Substitution on Benzodioxole
The benzodioxole moiety undergoes electrophilic substitution, primarily at the 5-position.
Regioselectivity : Electron-rich aromatic systems favor substitution at the para position relative to the dioxole oxygen.
Reductive Cleavage of Benzodioxole
Under strong reducing conditions, the benzodioxole ring opens to form catechol derivatives.
Application : This reaction is critical for metabolite studies in pharmacokinetics .
Cross-Coupling Reactions via Sulfanyl Linker
The sulfanyl group facilitates palladium-catalyzed cross-coupling reactions.
Synthetic Utility : These reactions enable modular synthesis of analogs for structure-activity relationship (SAR) studies .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol.
Structural Features
The compound features:
- A benzodioxole ring system.
- A quinazoline moiety that is known for its biological activity.
- A sulfanyl group which enhances its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro experiments showed that it reduces tumor volume in various cancer cell lines compared to untreated controls. Histopathological analyses indicated that the compound induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. Compounds related to this structure have shown promising results in reducing seizure frequency and intensity, suggesting potential use in epilepsy treatment .
Neuroprotective Effects
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)butanamide has also been investigated for neuroprotective effects. Studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Case Study 1: Cancer Treatment
In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant decrease in tumor size over a specified treatment period. The study highlighted the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Epilepsy Models
A series of experiments conducted on animal models demonstrated that derivatives of this compound effectively reduced seizure activity. The results indicated a favorable safety profile compared to traditional antiepileptic drugs, suggesting its potential as a new therapeutic option for managing epilepsy .
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several pharmacologically active agents. Below is a detailed comparison based on molecular features and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Benzodioxole vs. Benzothiadiazine :
- The target compound’s benzodioxole group (electron-rich aromatic system) may confer better oxidative stability compared to the benzothiadiazine ring in compounds, which is prone to hydrolysis due to its sulfonamide and dioxide substituents .
Sulfanyl Bridge vs. Sulfonamide/Tetrazole :
- The sulfanyl (C–S–C) linkage in the target compound likely offers greater flexibility and reduced polarity compared to rigid sulfonamides or ionizable tetrazoles. This could translate to improved tissue penetration but lower aqueous solubility .
Quinazoline Core :
- Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). The 3,5-dimethoxyphenylamine substitution on the quinazoline ring may enhance target selectivity compared to dihydropyridine-based calcium channel blockers listed in .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound is characterized by a benzodioxole moiety linked to a butanamide chain and a quinazoline derivative. The molecular formula is , with a molecular weight of approximately 468.58 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 468.58 g/mol |
| LogP | 4.623 |
| Water Solubility (LogSw) | -4.44 |
| Polar Surface Area | 72.393 Ų |
| pKa (acid dissociation constant) | 11.42 |
Anticancer Activity
Research has indicated that compounds related to the benzodioxole and quinazoline frameworks exhibit significant anticancer properties. In particular, derivatives of quinazoline have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549, H1975
- Colorectal Cancer : HCT-116
One study demonstrated that a related compound exhibited an IC50 value of 2.593 µM against certain cancer cell lines, indicating potent activity . The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study on benzodioxole derivatives revealed selective antibacterial activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimal inhibitory concentrations (MIC) for active derivatives ranged from 10 to 50 µg/mL, suggesting moderate antibacterial efficacy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit pathways crucial for cancer cell survival and proliferation.
- Interference with DNA Synthesis : The compound may disrupt DNA replication in rapidly dividing cells.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through caspase activation.
Case Studies
-
Study on Anticancer Activity :
In a controlled laboratory setting, researchers synthesized various derivatives of quinazoline and tested their effects on breast cancer cell lines. The most potent derivative demonstrated a significant reduction in cell viability after 48 hours of treatment . -
Antimicrobial Evaluation :
A series of benzodioxole derivatives were screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that while many compounds had limited activity, some exhibited promising results against specific strains, warranting further investigation into their structure-activity relationships .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical for structural validation?
- Methodological Answer : Multi-step synthesis involving sulfanyl linkage formation between quinazoline and benzodioxolyl moieties is essential. Key intermediates include the 4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-thiol precursor, which requires careful purification via column chromatography. Characterization of intermediates using -NMR and LC-MS ensures structural fidelity before coupling with the butanamide backbone .
- Critical Step : Thiol-quinazoline activation using EDCI/HOBt for sulfanyl bond formation under inert conditions.
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- - and -NMR to verify proton environments, particularly the benzodioxolyl (δ 5.8–6.2 ppm) and quinazoline aromatic signals.
- HPLC-PDA (≥95% purity threshold) to assess batch consistency .
Q. What in vivo models are suitable for preliminary evaluation of its anticonvulsant potential?
- Methodological Answer : The PTZ (pentylenetetrazol)-induced seizure model in mice is widely used. Dosage ranges (10–100 mg/kg, i.p.) should be tested, with latency to clonic-tonic seizures and mortality rates recorded. GABA receptor binding assays (e.g., -muscimol displacement) can correlate activity with mechanistic hypotheses .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with neurological targets like GABA receptors?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using GABA crystal structures (PDB: 6HUP) identifies key interactions:
- Quinazoline sulfanyl group with α1-subunit residues (e.g., Phe64, Arg67).
- Benzodioxolyl moiety’s hydrophobic packing in the β2/γ2 interface.
Q. What experimental-design strategies resolve contradictions between in silico predictions and observed bioactivity?
- Methodological Answer :
- Dose-Response Refinement : Test sub-micromolar concentrations in functional assays (e.g., patch-clamp for GABA currents).
- Metabolic Stability Screening : Use liver microsomes to rule out rapid degradation (t < 30 min).
- Co-crystallization Trials : If binding affinity discrepancies persist, resolve target-ligand structures via X-ray crystallography .
Q. How can AI-driven platforms optimize reaction yields and reduce trial-and-error in synthesis?
- Methodological Answer :
- Reaction Condition Prediction : Tools like IBM RXN or ChemOS propose optimal solvents (e.g., DMF/EtOH mixtures) and catalysts (e.g., Pd/C for deprotection).
- Real-Time Process Analytics : Integrate PAT (Process Analytical Technology) with ML algorithms to adjust parameters (e.g., temperature, stirring rate) during sulfonation steps.
- Feedback Loops : Experimental data from failed reactions train neural networks to avoid nonproductive pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in cytotoxicity profiles across cell lines?
- Methodological Answer :
- Panel Testing : Screen against diverse cell lines (e.g., HEK293, SH-SY5Y, HepG2) to identify tissue-specific toxicity.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to detect off-target pathways (e.g., CYP3A4 induction).
- Solubility Adjustments : Reformulate with cyclodextrins or PEGylation to improve bioavailability in problematic assays .
Methodological Integration
Q. What interdisciplinary approaches validate the compound’s dual activity in neurological and antimicrobial contexts?
- Methodological Answer :
- Dual-Target Screening : Combine GABA patch-clamp assays with MIC (Minimum Inhibitory Concentration) tests against S. aureus and M. tuberculosis.
- Cheminformatic Overlays : Compare structural fingerprints (e.g., ECFP4) with known anticonvulsants (e.g., valproate) and antifungals (e.g., fluconazole) to identify shared pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
